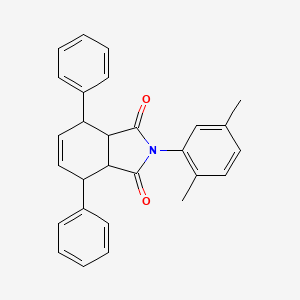![molecular formula C22H22N2OS B15012038 (2Z)-2-(4-tert-butylbenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15012038.png)
(2Z)-2-(4-tert-butylbenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(Z)-1-[4-(TERT-BUTYL)PHENYL]METHYLIDENE}-6,8-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound with a unique structure that combines a thiazole ring with a benzimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[4-(TERT-BUTYL)PHENYL]METHYLIDENE}-6,8-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the thiazole ring. The final step involves the addition of the (Z)-1-[4-(TERT-BUTYL)PHENYL]METHYLIDENE group under specific reaction conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(Z)-1-[4-(TERT-BUTYL)PHENYL]METHYLIDENE}-6,8-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
2-{(Z)-1-[4-(TERT-BUTYL)PHENYL]METHYLIDENE}-6,8-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-{(Z)-1-[4-(TERT-BUTYL)PHENYL]METHYLIDENE}-6,8-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{(Z)-1-[4-(METHYL)PHENYL]METHYLIDENE}-6,8-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE
- 2-{(Z)-1-[4-(ETHYL)PHENYL]METHYLIDENE}-6,8-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE
Uniqueness
The presence of the (TERT-BUTYL) group in 2-{(Z)-1-[4-(TERT-BUTYL)PHENYL]METHYLIDENE}-6,8-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE imparts unique steric and electronic properties, making it distinct from similar compounds
Propriétés
Formule moléculaire |
C22H22N2OS |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(2Z)-2-[(4-tert-butylphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C22H22N2OS/c1-13-10-14(2)19-17(11-13)24-20(25)18(26-21(24)23-19)12-15-6-8-16(9-7-15)22(3,4)5/h6-12H,1-5H3/b18-12- |
Clé InChI |
PJQJADSHNQZJMR-PDGQHHTCSA-N |
SMILES isomérique |
CC1=CC(=C2C(=C1)N3C(=O)/C(=C/C4=CC=C(C=C4)C(C)(C)C)/SC3=N2)C |
SMILES canonique |
CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)SC3=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B15011958.png)
![methyl 4-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B15011960.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate](/img/structure/B15011966.png)
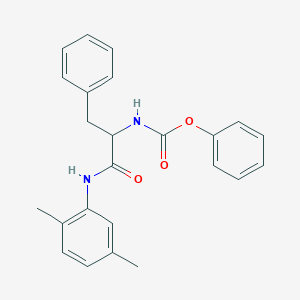
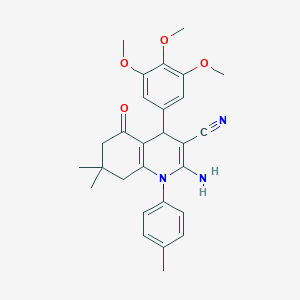
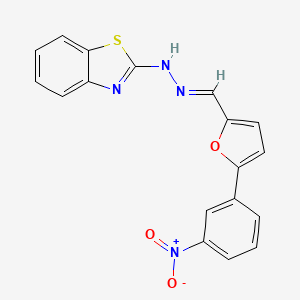
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-chlorobenzamide](/img/structure/B15011996.png)
![2,6-dibromo-4-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B15011999.png)
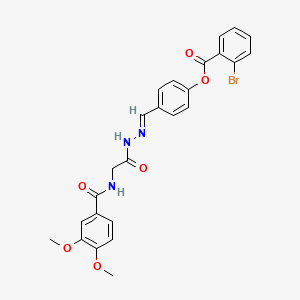

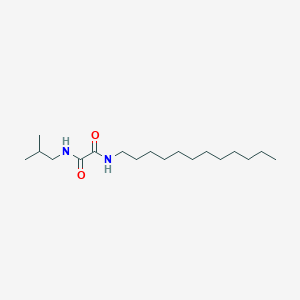
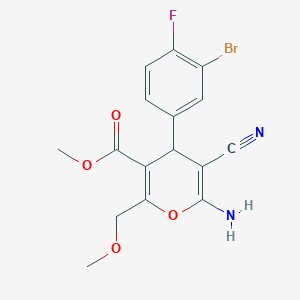
![2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B15012037.png)
